molecular formula C6H5ClO4S2 B1586718 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 59337-92-7

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B1586718
M. Wt: 240.7 g/mol
InChI Key: PJVJBDAUWILEOG-UHFFFAOYSA-N
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Patent
US04224445

Procedure details

43.5 G. (0.18 mol) of the obtained 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester are dissolved in 450 ml. of absolute chloroform and dry methylamine is led through the solution at 10° C. until a moistened pH paper shows an alkaline reaction with the solution. The mixture is then allowed to react at room temperature for a further 2 hours, the solution always remaining alkaline. The solution is then shaken out with 500 ml. of water and 500 ml. of a 5% sodium bicarbonate solution [the aqueous phases are back-extracted in each case once with chloroform]. The combined organic phases are dried over sodium sulfate and then evaporated. The crystalline residue is digested with ether for purification. There is obtained 3-methylsulfamoylthiophene-2-carboxylic acid methyl ester of melting point 115°-122° C.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10](Cl)(=[O:12])=[O:11])=[O:4].C(Cl)(Cl)Cl.[CH3:18][NH2:19]>O>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10](=[O:12])(=[O:11])[NH:19][CH3:18])=[O:4]

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
COC(=O)C=1SC=CC1S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is then shaken out with 500 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is led through the solution at 10° C. until a moistened pH paper
CUSTOM
Type
CUSTOM
Details
an alkaline reaction with the solution
CUSTOM
Type
CUSTOM
Details
to react at room temperature for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
of a 5% sodium bicarbonate solution [the aqueous phases are back-extracted in each case once with chloroform]
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue is digested with ether for purification

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1S(NC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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